molecular formula C5H12N2O2 B1583779 D-オルニチン CAS No. 348-66-3

D-オルニチン

カタログ番号: B1583779
CAS番号: 348-66-3
分子量: 132.16 g/mol
InChIキー: AHLPHDHHMVZTML-SCSAIBSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-オルニチン: は、さまざまな生化学プロセスにおいて重要な役割を果たす非タンパク質アミノ酸です。L-オルニチンのエナンチオマーであり、体内のアンモニアの解毒に不可欠な尿素サイクルに関与しています。 L-オルニチンとは異なり、D-オルニチンは自然界では一般的ではなく、主に研究や産業目的で合成されています .

Safety and Hazards

D-Ornithine should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

将来の方向性

Research indicates that targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 . Furthermore, gene therapy approaches for Ornithine Transcarbamylase Deficiency (OTCD) are being explored .

生化学分析

Biochemical Properties

D-Ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme PosA, which synthesizes poly-L-ornithine, a polymer that may act as an anti-fungal agent .

Cellular Effects

D-Ornithine influences various types of cells and cellular processes. It is involved in the ornithine cycle, and its dysregulation correlates with inflammation and coagulation in severe COVID-19 patients .

Molecular Mechanism

At the molecular level, D-Ornithine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the ornithine cycle, where it interacts with several enzymes and cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Ornithine can change over time. For instance, it has been observed that most metabolites, including D-Ornithine, do not recover by 1-3 days before discharge in COVID-19 patients .

Metabolic Pathways

D-Ornithine is involved in several metabolic pathways, including the urea cycle and the synthesis of polyamines, proline, and glutamate .

化学反応の分析

反応の種類: D-オルニチンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

科学研究の応用

化学: D-オルニチンは、細胞の成長と増殖に不可欠なポリアミン合成の前駆体として使用されます .

生物学: 生物学研究では、D-オルニチンは、尿素サイクルと窒素代謝におけるその役割を研究するために使用されます .

医学: D-オルニチンは、高アンモニア血症やその他の尿素サイクルの障害の治療における潜在的な治療効果があります . 筋肉の消耗や肝臓の病気における役割についても研究されています .

産業: D-オルニチンは、香りの良い米の生産に使用され、穀物の品質と香りを向上させます .

特性

IUPAC Name

(2R)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125166-98-5
Record name Poly(D-ornithine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125166-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30883368
Record name D-Ornithine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Ornithine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

348-66-3
Record name D-Ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornithine, D-
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Record name D-Ornithine
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Record name D-Ornithine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.893
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Record name ORNITHINE, D-
Source FDA Global Substance Registration System (GSRS)
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Record name D-Ornithine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is unique about the enzyme D-ornithine aminomutase from Clostridium sticklandii?

A1: D-ornithine aminomutase from Clostridium sticklandii is unusual because it requires both adenosylcobalamin (AdoCbl) and pyridoxal 5′-phosphate (PLP) as cofactors for its activity. [, ] This enzyme catalyzes the reversible conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid. []

Q2: How many subunits does D-ornithine aminomutase from Clostridium sticklandii have and what are their roles?

A2: D-ornithine aminomutase is a heterotetrameric enzyme composed of two OraS and two OraE subunits. [, ] OraS is crucial for allosteric regulation, while OraE contains the active site and binds AdoCbl and PLP. [, ]

Q3: What is the role of the OraS subunit in lysine 5,6-aminomutase activity?

A3: While lysine 5,6-aminomutase (KamDE) itself is not allosterically regulated by ATP, the OraS subunit from D-ornithine aminomutase can form a complex with KamDE and restore this regulation. [] This complex displays a lowered Km for both AdoCbl and PLP in the presence of ATP, suggesting a role for OraS in modulating cofactor binding. []

Q4: What is the role of Lys629 in D-ornithine aminomutase?

A5: Lysine 629 is essential for binding PLP in D-ornithine aminomutase. [] Mutation of this residue to methionine (K629M) renders the enzyme inactive and unable to bind PLP. []

Q5: How does the substrate analogue D-2,4-diaminobutryic acid (DAB) affect D-ornithine aminomutase activity?

A6: DAB competitively inhibits D-ornithine aminomutase with a Ki of 96 ± 14 μM. [] Stopped-flow absorbance studies show that DAB induces rapid homolysis of the AdoCbl Co-C bond, similar to the natural substrate D-ornithine, but leads to stable cob(II)alamin formation, unlike D-ornithine. []

Q6: What is the function of the radical S-adenosyl-l-methionine (SAM) enzyme PylB in pyrrolysine biosynthesis?

A8: PylB, a radical SAM enzyme, catalyzes the first step in pyrrolysine biosynthesis by converting L-lysine to (3R)-3-methyl-D-ornithine (3MO). [] Instead of abstracting a hydrogen atom from the amino-nitrogen, PylB initiates radical-based β-scission by abstracting a hydrogen atom from the Cγ position of L-lysine. []

Q7: What unexpected shunt product is formed during the PylB-catalyzed reaction?

A9: In vitro studies have shown that PylB catalyzes the formation of 5'-thioadenosine as a significant shunt product. [] It is proposed that this arises from the quenching of the 5'-deoxyadenosyl radical by the nearby [Fe4S4] cluster within PylB. []

Q8: How does the enzyme PylD contribute to pyrrolysine biosynthesis?

A10: PylD, a dehydrogenase, catalyzes the final step in pyrrolysine biosynthesis. [] It converts the isopeptide L-lysine-Nε-3R-methyl-D-ornithine to pyrrolysine through a series of reactions involving dehydrogenation at the C5 position of the methylornithine moiety and subsequent ring closure. [, ]

Q9: Can PylD be used to synthesize other pyrrolysine analogs?

A11: Yes, studies combining chemical synthesis, enzyme kinetics, and X-ray crystallography have shown that PylD can oxidize various isopeptides, leading to the formation of novel pyrrolysine analogs. [] This highlights the potential of PylD for biocatalytic applications in synthesizing unnatural amino acids. []

Q10: What structural features of DOKDC determine its substrate specificity for D-amino acids?

A12: DOKDC, a Fold III PLP-dependent decarboxylase, exhibits stereospecificity for D-lysine and D-ornithine. [] Its crystal structure reveals a tyrosine residue in the active site, replacing a conserved phenylalanine found in enzymes that decarboxylate L-amino acids. [] This tyrosine residue, along with other structural features, prevents the binding of L-amino acids, thereby conferring D-amino acid specificity to DOKDC. []

Q11: How does the stereochemistry of the product differ between DOKDC and other Fold III decarboxylases?

A13: While most Fold III decarboxylases catalyze decarboxylation with retention of configuration, DOKDC uniquely facilitates decarboxylation with inversion of stereochemistry. [] This difference arises from the positioning of the PLP-binding lysine residue on the re face of the PLP in DOKDC, leading to protonation of the product from the opposite side and resulting in inversion of configuration. []

Q12: What is the effect of D-ornithine on tobacco cells under salt stress?

A14: Exogenous application of D-ornithine has been shown to alleviate salt stress in tobacco cells. [, ] It enhances the activity of antioxidant enzymes like superoxide dismutase, catalase, and peroxidase, contributing to a reduction in H2O2 levels and protecting cell membrane integrity. [] This protective effect suggests a potential application of D-ornithine in improving plant stress tolerance. [, ]

Q13: How do L-ornithine and D-ornithine differentially regulate nicotine and polyamine biosynthesis in tobacco cells?

A15: Exogenous application of L-ornithine in tobacco cells primarily enhances putrescine and nicotine production. [] In contrast, D-ornithine significantly increases spermidine and spermine accumulation without affecting nicotine levels. [] This differential regulation is attributed to the specific upregulation of S-adenosylmethionine decarboxylase, a key enzyme in spermidine/spermine biosynthesis, by D-ornithine but not L-ornithine. []

Q14: What is the significance of D-ornithine in the context of siderophores?

A16: D-ornithine is a key structural component of erythrochelin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea. [] This siderophore plays a crucial role in iron acquisition for the bacterium. [] The chemical synthesis of erythrochelin highlights the importance of D-ornithine in constructing its 2,5-diketopiperazine ring. []

Q15: How does the siderophore vicibactin differ from vicibactin 7101?

A17: Vicibactin, a cyclic trihydroxamate siderophore produced by Rhizobium leguminosarum bv. viciae, is composed of (R)-2,5-diamino-N2-acetyl-N5-hydroxypentanoic acid (N2-acetyl-N5-hydroxy-D-ornithine) and (R)-3-hydroxybutanoic acid units. [] In contrast, vicibactin 7101 lacks the acetyl group on the N2 of N5-hydroxy-D-ornithine, resulting in a positive charge. [] Despite this difference, vicibactin 7101 remains functional as a siderophore, suggesting the importance of the trihydroxamate core structure for iron binding and uptake. []

Q16: What is the role of D-ornithine in the biosynthesis of the cyclic dipeptide found in the Dobsonfly, Protohermes grandis Thunberg?

A18: A novel cyclic dipeptide composed solely of D-ornithine has been isolated from Protohermes grandis Thunberg. [] This finding suggests a specific enzymatic pathway for D-ornithine cyclodimerization in this organism, highlighting the diverse metabolic fates of D-amino acids in nature. []

Q17: How does D-ornithine contribute to the structure of the antibiotic bacitracin A?

A19: D-ornithine is an essential amino acid in the structure of bacitracin A, a cyclic peptide antibiotic. [, ] Its incorporation into the peptide chain is crucial for the antibiotic activity of bacitracin A. [, ]

Q18: What are the implications of finding homoserine and diaminobutyric acid in the cell walls of some plant-pathogenic corynebacteria?

A20: The identification of homoserine and diaminobutyric acid in the cell wall mucopeptide precursors and cell walls of plant-pathogenic corynebacteria suggests a unique mechanism of cell wall cross-linking in these bacteria. [] The presence of D-diaminobutyric acid in Corynebacterium insidiosum and its proposed role in cross-linking, analogous to D-ornithine in Corynebacterium poinsettiae, highlights the diverse strategies employed by bacteria for cell wall assembly and integrity. []

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